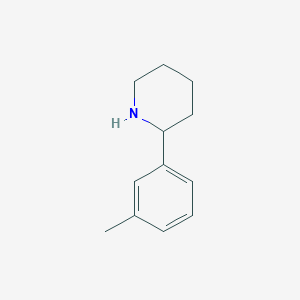

2-(3-Methylphenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFXSWPGGIAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 2-(3-Methylphenyl)piperidine from 3-Methylpyridine

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for the preparation of 2-(3-methylphenyl)piperidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-methylpyridine. The core of this synthetic strategy involves a two-step sequence: the nucleophilic addition of a Grignard reagent to an activated pyridine derivative, followed by the catalytic hydrogenation of the resulting intermediate. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, actionable protocols, and addresses critical aspects of reaction optimization and product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in pharmaceutical sciences, recognized as one of the most prevalent heterocyclic structures in FDA-approved drugs.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity. Specifically, 2-arylpiperidines are key pharmacophores in a range of biologically active compounds. The target molecule, this compound, also known as 2-(m-tolyl)piperidine, represents a valuable building block for the synthesis of novel therapeutic agents.

The direct arylation of 3-methylpyridine at the 2-position is challenging due to the inherent electronic properties of the pyridine ring. Therefore, a multi-step approach is necessary. The strategy detailed herein is designed for efficiency and scalability, proceeding through two key transformations:

-

Step 1: Nucleophilic Addition of a Grignard Reagent. To facilitate C-C bond formation at the C2 position, the pyridine ring must be activated to enhance its electrophilicity. This is followed by the addition of a 3-methylphenyl (m-tolyl) nucleophile, generated in situ as a Grignard reagent. This reaction typically yields a 1,2-dihydropyridine intermediate.

-

Step 2: Reduction of the Intermediate. The aromaticity of the pyridine ring is disrupted in Step 1. The final step involves the complete reduction of the dihydropyridine intermediate to the desired saturated piperidine ring via catalytic hydrogenation.

This approach is advantageous due to the ready availability of starting materials and the generally high yields achievable under well-controlled conditions.[2]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the key carbon-carbon bond and culminating in the saturation of the heterocyclic ring.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Discussion

Stage 1: Arylation of 3-Methylpyridine via Grignard Addition

Direct nucleophilic addition of Grignard reagents to unactivated pyridines is often inefficient.[3] The electron-deficient nature of the pyridine ring is insufficient to overcome the stability of the aromatic system. Therefore, the pyridine must first be activated to form a more electrophilic pyridinium salt. This enhances the reactivity towards nucleophilic attack, particularly at the C2 and C6 positions.[4]

Mechanism: The reaction proceeds via the formation of a pyridinium salt, typically by reacting 3-methylpyridine with an activating agent like an acyl chloride or chloroformate. This activation dramatically increases the electrophilicity of the ring carbons. The subsequently added Grignard reagent, a potent "hard" nucleophile, preferentially attacks the C2 position.[3][5] This regioselectivity is driven by the formation of a stable intermediate where the negative charge can be delocalized onto the nitrogen atom. The reaction yields a 1,2-dihydropyridine derivative.[6]

Experimental Protocol: Synthesis of 2-(3-Methylphenyl)-1,2-dihydropyridine derivative

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 3-bromotoluene solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] Cool the resulting dark grey solution to 0 °C.

-

-

Pyridinium Salt Formation and Nucleophilic Addition:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-methylpyridine (1.05 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an activating agent, such as ethyl chloroformate (1.0 eq), dropwise. Stir the mixture for 30 minutes at -78 °C to form the N-acylpyridinium salt.

-

Transfer the previously prepared Grignard reagent solution via cannula into the pyridinium salt solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-dihydropyridine intermediate. This intermediate is often used in the next step without extensive purification due to its potential instability.[8]

-

Stage 2: Catalytic Hydrogenation to this compound

The final step is the saturation of the dihydropyridine ring to form the stable piperidine product. Catalytic hydrogenation is the most effective and widely used method for this transformation.[1][9] The choice of catalyst and reaction conditions is critical for achieving high yields and avoiding side reactions. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for the hydrogenation of substituted pyridines, especially under acidic conditions.[9][10]

Mechanism: The hydrogenation occurs on the surface of the heterogeneous catalyst. Both double bonds in the dihydropyridine ring are reduced by the addition of hydrogen atoms. The use of an acidic solvent like glacial acetic acid can protonate the nitrogen atom, which facilitates the reduction of the heterocyclic ring.[10] This process typically results in the cis-addition of hydrogen, leading to a specific stereochemical outcome if chiral centers are formed.[11][12]

Experimental Protocol: Hydrogenation of the 1,2-Dihydropyridine Intermediate

-

Reaction Setup:

-

Dissolve the crude 1,2-dihydropyridine intermediate from the previous step in a suitable solvent, such as glacial acetic acid or ethanol.[10]

-

Transfer the solution to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Carefully add the hydrogenation catalyst, Platinum(IV) oxide (PtO₂), to the vessel (typically 5-10 mol%).

-

-

Hydrogenation:

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Begin vigorous agitation (shaking or stirring) at room temperature.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.[10]

-

-

Work-up and Purification:

-

Once the hydrogen uptake ceases, carefully vent the reaction vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue by the careful addition of a strong base (e.g., 6M NaOH) at 0 °C until the pH is >12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Data Summary and Characterization

The following table summarizes typical parameters for this synthetic sequence. Actual results may vary based on the specific scale and experimental conditions.

| Parameter | Stage 1: Grignard Addition | Stage 2: Hydrogenation |

| Key Reagents | 3-Bromotoluene, Mg, 3-Methylpyridine, Ethyl Chloroformate | 1,2-Dihydropyridine intermediate, H₂, PtO₂ |

| Solvent | Anhydrous THF / Diethyl Ether | Glacial Acetic Acid / Ethanol |

| Temperature | -78 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | 50-70 bar (approx. 725-1015 psi) |

| Typical Reaction Time | 12-18 hours | 6-24 hours |

| Typical Yield | 70-85% (crude intermediate) | 85-95% (after purification) |

Characterization: The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of both the piperidine and the 3-methylphenyl groups and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

Conclusion

The described two-stage synthesis provides a reliable and well-precedented pathway to this compound from 3-methylpyridine. The strategy leverages a powerful C-C bond-forming Grignard reaction on an activated pyridinium salt, followed by a robust catalytic hydrogenation to yield the final saturated heterocycle. By carefully controlling reaction conditions, particularly the exclusion of moisture in the Grignard step and the choice of catalyst in the hydrogenation step, this protocol can deliver the target compound in high yield. This guide serves as a foundational reference for researchers engaged in the synthesis of substituted piperidines for pharmaceutical and chemical research.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 4. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ambeed [ambeed.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Introduction: The Significance of Chiral 2-Arylpiperidines in Modern Drug Discovery

An In-depth Technical Guide to the Enantioselective Synthesis of 2-(3-Methylphenyl)piperidine

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Within this class, chiral 2-arylpiperidines are of paramount importance, where the stereochemistry at the C2 position is often critical for biological activity and target specificity.[4] The specific target of this guide, this compound, represents a valuable building block for synthesizing complex molecules with potential therapeutic applications, ranging from neurological disorders to oncology.

The primary challenge in synthesizing these molecules lies in the precise control of the stereocenter at the C2 position. Achieving high enantiopurity is not merely an academic exercise; it is a regulatory and clinical necessity to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the undesired enantiomer.

This guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this compound. As a senior application scientist, my focus is not just on cataloging reactions but on elucidating the underlying principles and causality behind experimental choices. We will explore three dominant and field-proven methodologies:

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: A highly atom-economical and direct approach.

-

Chiral Auxiliary-Mediated Synthesis: A classic, robust, and reliable strategy.

-

Organocatalytic Cascade Reactions: An innovative, metal-free alternative.

Each section will detail the mechanistic rationale, provide validated experimental protocols, present comparative data, and use visualizations to clarify complex workflows and reaction pathways.

Part 1: Asymmetric Hydrogenation of Cyclic Imines: The Direct and Atom-Economical Route

Asymmetric hydrogenation is arguably the most efficient strategy for synthesizing chiral amines from their corresponding prochiral imines.[4][5] This method is characterized by its high atom economy, operational simplicity (once optimized), and the use of catalytic quantities of the chiral source. The core of this approach is the enantioselective reduction of the cyclic imine precursor, 2-(3-methylphenyl)-3,4,5,6-tetrahydropyridine.

Causality and a Self-Validating System: The Catalyst-Ligand Complex

The success of this transformation hinges on the design of the catalytic system. Iridium (Ir)-based catalysts have emerged as the gold standard for the hydrogenation of cyclic imines.[1][6] The true source of enantioselectivity, however, is the chiral ligand that coordinates to the metal center. This ligand creates a rigid and well-defined chiral pocket around the iridium atom.

Mechanism of Enantioselection: When the planar, prochiral imine substrate coordinates to this chiral catalyst, one of its two faces is sterically shielded by the ligand's framework. Consequently, the delivery of hydrogen from the metal center is overwhelmingly directed to the less hindered face, resulting in the formation of one enantiomer in high excess. The choice of ligand is therefore the critical experimental variable. Ligands such as (R)-MeO-BoQPhos and spiro-phosphines like (R,R)-f-spiroPhos have proven exceptionally effective, consistently delivering high enantioselectivities for a range of 2-aryl cyclic imines.[1][6][7]

Visualizing the Catalytic Cycle

Caption: General catalytic cycle for Iridium-catalyzed asymmetric hydrogenation of a cyclic imine.

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of 2-arylpyridines and related cyclic imines.[7]

Step 1: Synthesis of the Precursor (N-Benzyl-2-(3-methylphenyl)pyridinium bromide)

-

To a solution of 2-(3-methylphenyl)pyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.2 eq).

-

Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours.

-

Cool the reaction to room temperature and then to 0°C to facilitate precipitation.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.

Step 2: Enantioselective Hydrogenation

-

In a glovebox, charge a glass vial inside a high-pressure autoclave with the chiral ligand (e.g., (R)-MeO-BoQPhos, 0.022 eq) and the iridium precursor ([Ir(COD)Cl]₂, 0.01 eq).

-

Add degassed anhydrous tetrahydrofuran (THF) and stir for 20 minutes to allow for catalyst pre-formation.

-

Add the N-benzyl-2-(3-methylphenyl)pyridinium bromide (1.0 eq).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles).

-

Pressurize the autoclave to 450-600 psi with hydrogen.

-

Stir the reaction at 20-30°C for 24 hours.

-

Carefully vent the autoclave, and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-benzyl-2-(3-methylphenyl)piperidine. The N-benzyl group can be subsequently removed via hydrogenolysis (e.g., using Pd/C and H₂).

Data Presentation: Performance of Chiral Ir-Catalysts

| Substrate Precursor | Catalyst System | Pressure (psi) | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| N-Bn-2-phenylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 600 | 20 | >95% | 93:7 | [7] |

| N-Bn-2-(p-tolyl)pyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 600 | 20 | >95% | 92:8 | [7] |

| 2-Phenyl-Δ¹-pyrroline | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 725 | 25 | 98% | 98% ee | [1] |

| 2-(o-tolyl)-Δ¹-pyrroline | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 725 | 25 | 99% | 98% ee | [1] |

Note: Data for closely related substrates are presented to demonstrate the efficacy of the methodology. er stands for enantiomeric ratio; ee for enantiomeric excess.

Part 2: Chiral Auxiliary-Mediated Synthesis: A Robust and Predictable Approach

This classical strategy provides a reliable pathway to high enantiopurity by covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs a subsequent bond-forming reaction in a highly diastereoselective manner. The final step involves cleavage of the auxiliary, which can often be recovered and reused.

Causality and a Self-Validating System: Stereodirection via Bicyclic Lactams

A powerful application of this principle involves the cyclodehydration of an achiral aryl-δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol.[8] This reaction stereoselectively forms a rigid, chiral non-racemic bicyclic lactam. The steric bulk of the auxiliary's phenyl group effectively blocks one face of the molecule, forcing the cyclization to occur in a predictable manner. Subsequent reduction of the lactam functionality and cleavage of the C-N bond of the auxiliary yields the desired chiral piperidine. The stereochemical outcome is directly controlled by the chirality of the starting amino alcohol, making it an enantiodivergent route—using (R)-phenylglycinol yields one piperidine enantiomer, while (S)-phenylglycinol yields the other.

Visualizing the Synthetic Workflow

Caption: Workflow for chiral auxiliary-mediated synthesis via a bicyclic lactam intermediate.

Experimental Protocol: Chiral Lactam Formation and Reduction

This protocol is based on the synthesis of 2-arylpiperidines reported by Comins et al.[8]

Step 1: Diastereoselective Cyclodehydration

-

Prepare 5-oxo-5-(3-methylphenyl)pentanoic acid (synthesis from 3-methylacetophenone and succinic anhydride is a viable route).

-

A solution of the keto acid (1.0 eq) and (R)-phenylglycinol (1.1 eq) in toluene (0.2 M) is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, the solvent is removed under reduced pressure, and the crude bicyclic lactam is purified by crystallization or column chromatography.

Step 2: Reductive Cleavage of the Auxiliary

-

To a solution of the purified chiral lactam (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) portion-wise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

-

Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by chromatography to yield the enantiopure this compound.

Data Presentation: Key Parameters of the Auxiliary Method

| Auxiliary | Key Reaction | Diastereoselectivity (dr) | Cleavage Condition | Overall Yield | Reference |

| (R)-Phenylglycinol | Cyclodehydration | >95:5 | LiAlH₄ Reduction | Good to Excellent | [8] |

| Evans' Oxazolidinone | Asymmetric Alkylation | >98:2 | LiOH / H₂O₂ | Moderate to Good | [9] |

Part 3: Organocatalysis: The Metal-Free Frontier

Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis, relying on small, chiral organic molecules to induce enantioselectivity.[10] For piperidine synthesis, domino or cascade reactions are particularly attractive, as they allow for the construction of the heterocyclic core with multiple stereocenters in a single, highly efficient step.[11][12][13]

Causality and a Self-Validating System: Enamine/Iminium Catalysis

A common organocatalytic strategy involves a chiral secondary amine catalyst, such as a derivative of proline. This catalyst reversibly reacts with an aldehyde to form a nucleophilic enamine or with an α,β-unsaturated aldehyde to form an electrophilic iminium ion. This transient activation allows for highly stereocontrolled bond formations.

For a potential synthesis of a 2,3-disubstituted piperidine core, a Michael addition of an aldehyde to a nitro-olefin, catalyzed by a chiral prolinol ether, can initiate a cascade.[11] The catalyst controls the facial selectivity of the initial C-C bond formation. A subsequent intramolecular cyclization (e.g., aza-Michael or hemiaminal formation) then constructs the piperidine ring, with the stereochemistry of the first step guiding the formation of subsequent stereocenters.

Visualizing an Organocatalytic Cascade

References

- 1. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. scite.ai [scite.ai]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Spectroscopic Characterization of 2-(3-Methylphenyl)piperidine: A Technical Guide

Introduction

2-(3-Methylphenyl)piperidine, a substituted heterocyclic amine, represents a structural motif of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The addition of a 3-methylphenyl (m-tolyl) group at the 2-position introduces specific steric and electronic features that can modulate biological activity and selectivity.

The molecular structure of this compound is presented below, with a systematic numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Figure 2: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound and data from similar compounds, the following ¹H NMR signals are predicted in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Aromatic (C2', C4', C5', C6'-H) | 7.0 - 7.3 | Multiplet (m) | 4H | Typical range for protons on a substituted benzene ring. |

| Piperidine C2-H | 3.6 - 3.8 | Doublet of doublets (dd) | 1H | Benzylic proton deshielded by the aromatic ring and nitrogen. |

| Piperidine C6-H (axial) | 2.6 - 2.8 | Multiplet (m) | 1H | Protons alpha to nitrogen are deshielded.[1] |

| Piperidine C6-H (equatorial) | 3.0 - 3.2 | Multiplet (m) | 1H | Protons alpha to nitrogen are deshielded.[1] |

| Methyl (Ar-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H | Standard chemical shift for a methyl group on a benzene ring. |

| Piperidine (C3, C4, C5-H₂) | 1.4 - 1.9 | Multiplet (m) | 6H | Complex overlapping signals for the methylene groups of the piperidine ring.[1] |

| Amine (N-H) | 1.5 - 2.5 | Broad singlet (br s) | 1H | Chemical shift and peak shape are variable and concentration-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic C1' | 144 - 146 | Quaternary carbon attached to the piperidine ring. |

| Aromatic C3' | 137 - 139 | Quaternary carbon attached to the methyl group. |

| Aromatic (C2', C4', C5', C6') | 125 - 130 | Aromatic carbons, with expected variation due to substitution. |

| Piperidine C2 | 60 - 63 | Carbon alpha to nitrogen and attached to the aromatic ring, significantly deshielded. |

| Piperidine C6 | 47 - 49 | Carbon alpha to nitrogen. Based on piperidine itself (~47.8 ppm). |

| Piperidine C3, C5 | 25 - 32 | Methylene carbons beta to the nitrogen. |

| Piperidine C4 | 24 - 26 | Methylene carbon gamma to the nitrogen. Based on piperidine itself (~27.1 ppm). |

| Methyl (Ar-CH₃) | 21 - 22 | Typical chemical shift for a tolyl methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show a combination of absorptions characteristic of a secondary amine, a saturated heterocyclic ring, and a substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3300 - 3500 | N-H Stretch | Secondary Amine | A weak to medium, sharp absorption is expected for the N-H bond.[2] |

| 3000 - 3100 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds on the phenyl ring. |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine & Methyl) | Strong absorptions from the sp³ C-H bonds of the piperidine ring and methyl group.[2] |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two characteristic bands for the phenyl ring skeleton. |

| 1100 - 1150 | C-N Stretch | Aliphatic Amine | Stretching vibration of the C-N bonds within the piperidine ring. |

| 750 - 800 & 690-710 | C-H Bend (out-of-plane) | Meta-substituted Aromatic | Strong bands indicating the 1,3-substitution pattern on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

Experimental Protocol: MS

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile, thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The compound is volatilized and separated from impurities on a capillary column (e.g., a 30 m DB-5 column).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₇N) is 175.27 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 175. The fragmentation is predicted to be dominated by cleavages alpha to the nitrogen atom, a characteristic pathway for piperidine derivatives.[3]

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 175 | Molecular Ion [M]⁺˙ | [C₁₂H₁₇N]⁺˙ | Corresponds to the molecular weight of the compound. |

| 160 | [M - CH₃]⁺ | [C₁₁H₁₄N]⁺ | Loss of the methyl group from the tolyl moiety. This is a common fragmentation for tolyl-containing compounds. |

| 98 | [M - C₇H₇]⁺ | [C₅H₁₀N]⁺ | This is a highly characteristic and likely abundant fragment resulting from α-cleavage, where the tolyl radical is lost, and a stable iminium ion is formed.[3] |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A very common fragment in the mass spectra of compounds containing a benzyl or tolyl group, formed via rearrangement. |

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data is not widely published, a detailed and reliable prediction of its spectral features can be achieved by applying fundamental principles of spectroscopy and analyzing data from structurally related compounds. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide provide a robust framework for the identification and structural verification of this compound and can be extended to other novel 2-arylpiperidine derivatives. This predictive approach is a vital tool in chemical synthesis and drug discovery, enabling researchers to confidently characterize new chemical entities even in the absence of pre-existing library data.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylphenyl)piperidine

Introduction

2-(3-Methylphenyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine motif is a crucial scaffold in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The addition of a 3-methylphenyl group at the 2-position introduces a lipophilic aromatic moiety that can significantly influence the compound's interaction with biological targets and its overall physicochemical profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines computed data, information from structurally related compounds, and detailed experimental protocols to empower researchers in their work with this compound.

Chemical Identity and Structure

The foundational step in understanding a molecule's behavior is to establish its chemical identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇N

-

Chemical Structure:

The structure consists of a saturated six-membered piperidine ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. The presence of a chiral center at the carbon atom connecting the two rings means that this compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(3-methylphenyl)piperidine, or as individual enantiomers.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations. The following table summarizes the key computed and estimated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 175.27 g/mol | Computed by PubChem[3] |

| XLogP3 (logP) | 2.5 | Computed by PubChem[3] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[3] |

| Rotatable Bond Count | 1 | Computed by PubChem[3] |

| Topological Polar Surface Area | 12 Ų | Computed by PubChem[3] |

| pKa (estimated) | ~10-11 | Based on typical secondary amines[4] |

| Aqueous Solubility | Predicted to be low | Inferred from structure[4][5] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

The computed XLogP3 value of 2.5 for this compound suggests a moderate level of lipophilicity.[3] This indicates a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. For context, the logP of the parent piperidine molecule is 0.84, highlighting the significant increase in lipophilicity due to the addition of the methylphenyl group.[6]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP.

Protocol:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dissolution of Compound: Accurately weigh and dissolve a small amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Methylphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylphenyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the methodologies used to determine the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step protocols. The principles and techniques detailed herein are grounded in established pharmaceutical sciences and are designed to provide a robust framework for the comprehensive characterization of this and similar molecules. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on closely related piperidine derivatives and standard industry practices to present a predictive and methodologically sound approach.

Physicochemical Properties of this compound: A Predictive Overview

A foundational understanding of the molecule's properties is essential for designing relevant solubility and stability studies.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from piperidine[2][3] |

| Predicted XLogP3 | 2.5 | [1] |

| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) | [4][5] |

The predicted XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity. The piperidine moiety, a basic secondary amine, is expected to be protonated at physiological pH, which would enhance its aqueous solubility.[2][4]

Part 1: Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability.[6] A comprehensive solubility profile should assess both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[7] The shake-flask method is the gold standard for this determination.[7]

This protocol outlines the steps to determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume (e.g., 2 mL) of each test solvent (PBS, 0.1 N HCl, 0.1 N NaOH, and organic solvents). Ensure there is undissolved solid or liquid at the bottom of each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vials stand for at least one hour to allow the undissolved material to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.[8]

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve range.

-

Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.[9][10]

-

Calculation: Determine the concentration of this compound in the supernatant from the calibration curve. This concentration represents the equilibrium solubility in that specific solvent at the tested temperature.

Hypothetical Solubility Data for this compound:

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |

| 0.1 N HCl | 25 | > 50 |

| PBS (pH 7.4) | 25 | 5 - 10 |

| 0.1 N NaOH | 25 | < 0.1 |

| Water | 25 | 1 - 5 |

| Ethanol | 25 | > 100 |

| Methanol | 25 | > 100 |

| Acetonitrile | 25 | > 100 |

| DMSO | 25 | > 100 |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[7] It is a high-throughput method often used in early drug discovery.[11]

Materials:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader.

-

Determination of Solubility: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Part 2: Stability Studies

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time.[12] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[13][14]

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[15][16] The goal is to achieve a target degradation of 5-20%.[16]

Caption: Workflow for forced degradation studies.

General Procedure: For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Follow the same temperature and time point monitoring as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the samples at room temperature and monitor at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of the compound to dry heat at 80°C.

-

Monitor for degradation at various time points.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]

-

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.

-

Dehydrogenation: The piperidine ring could undergo dehydrogenation to form the corresponding pyridine derivative.

-

Side-chain Oxidation: The methyl group on the phenyl ring could be oxidized to a hydroxymethyl or carboxylic acid group.

Caption: Potential degradation pathways of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[12] HPLC is the most common technique for developing such methods.[12]

Key aspects of developing a stability-indicating HPLC method:

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its degradation products.

-

Detector Selection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used for the identification and characterization of degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Forced Degradation Results:

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 8.5 | 2 |

| 0.1 N NaOH, 60°C, 24h | 12.2 | 3 |

| 3% H₂O₂, RT, 24h | 18.7 | 4 |

| 80°C, 48h | 5.3 | 1 |

| Photolytic (ICH Q1B) | 3.1 | 1 |

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for equilibrium and kinetic solubility, as well as forced degradation studies, researchers can generate the critical data necessary for informed decisions in the drug discovery and development process. A thorough understanding of these fundamental physicochemical properties is indispensable for advancing promising compounds towards clinical applications. The development of a robust, validated stability-indicating analytical method is the cornerstone of these studies, ensuring the quality, safety, and efficacy of potential new therapeutic agents.

References

- 1. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 14. ijsdr.org [ijsdr.org]

- 15. youtube.com [youtube.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Art of the Bond: A Technical Guide to the Synthesis of 2-Arylpiperidines

Abstract

The 2-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence stems from a unique combination of conformational rigidity and the ability to present an aryl substituent in a defined three-dimensional orientation, facilitating precise interactions with biological targets. This guide provides an in-depth exploration of the key synthetic methodologies developed to construct this privileged heterocyclic motif. We will dissect the strategic nuances and mechanistic underpinnings of both classical and contemporary approaches, with a focus on achieving stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of 2-arylpiperidine synthesis.

The Significance of the 2-Arylpiperidine Motif in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[2][3] When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine structure gains significant therapeutic potential. This is because the aryl group can engage in crucial π-stacking, hydrophobic, and cation-π interactions within protein binding pockets, while the piperidine ring controls the spatial vector of this interaction.

Prominent examples of drugs featuring the 2-arylpiperidine core include methylphenidate (Ritalin), used for the treatment of ADHD, and the neurokinin-1 (NK1) receptor antagonist aprepitant. The biological activity of these molecules is often exquisitely dependent on the stereochemistry at the C2 position and any other stereocenters on the piperidine ring. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Foundational Strategies: An Overview of Synthetic Pathways

The construction of the 2-arylpiperidine core can be broadly categorized into two strategic approaches:

-

Cyclization Strategies: Building the piperidine ring from acyclic precursors.

-

Modification of Pre-existing Piperidine Rings: Introducing the aryl group onto a pre-formed piperidine scaffold.

This guide will delve into specific and powerful examples within these categories, with a particular emphasis on methods that offer control over the absolute and relative stereochemistry of the final product.

Caption: Overview of major synthetic approaches to 2-arylpiperidines.

Diastereoselective Synthesis: Controlling Relative Stereochemistry

Achieving the desired relative stereochemistry between the C2-aryl group and other substituents on the piperidine ring is a critical challenge. Several powerful methods have been developed to address this.

Reductive Amination/Aza-Michael Addition Cascade

A robust and highly diastereoselective de novo synthesis of N-(hetero)aryl piperidines involves a reductive amination followed by an intramolecular aza-Michael addition.[4][5] This one-pot sequence allows for the rapid construction of complex, polysubstituted piperidine rings from readily available starting materials.[5]

A key finding in the development of this methodology is the significant enhancement of diastereoselectivity in the presence of water.[5] Density functional theory (DFT) calculations suggest a stereochemical model where a water-coordinated enol intermediate undergoes a facially selective protonation.[5]

Experimental Protocol: Diastereoselective Synthesis of a 2,5-Disubstituted Piperidine [4]

-

Reductive Amination: To a solution of the desired ketone (1.0 equiv) and aniline (1.2 equiv) in a 1:1 mixture of methanol and water (0.2 M) is added sodium cyanoborohydride (1.5 equiv) in one portion. The reaction is stirred at room temperature until complete consumption of the ketone is observed by TLC or LC-MS.

-

Aza-Michael Addition: The reaction mixture is then acidified with acetic acid (2.0 equiv) and heated to 60 °C. The progress of the cyclization is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous residue is basified with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-disubstituted piperidine.

| Entry | Ketone | Amine | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | 1-Phenylpentan-2-one | Aniline | >20:1 | 85 |

| 2 | 4-Methyl-1-phenylpentan-2-one | 4-Fluoroaniline | 15:1 | 78 |

| 3 | 1-(4-Chlorophenyl)propan-1-one | Pyrazole | 12:1 | 81 |

Table 1: Representative examples of diastereoselective piperidine synthesis via reductive amination/aza-Michael addition. Data synthesized from information in referenced literature.[5]

Enantioselective Synthesis: Mastering Absolute Stereochemistry

The synthesis of single enantiomers of 2-arylpiperidines is crucial for the development of chiral drugs. Several elegant strategies have been devised to achieve this, often relying on chiral auxiliaries, catalysts, or starting materials.

From Chiral Lactams: A Versatile Approach

A powerful and versatile method for the enantioselective synthesis of 2-arylpiperidines utilizes chiral bicyclic lactams derived from the condensation of δ-oxoacids with a chiral auxiliary, such as (R)-phenylglycinol.[6][7][8] This strategy allows for an enantiodivergent synthesis, meaning both enantiomers of the target 2-arylpiperidine can be accessed from a single chiral auxiliary by carefully selecting the reduction conditions.[6][7]

References

- 1. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Phenylpiperidines: A Technical Guide to Biological Target Identification and Characterization

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for a diverse array of pharmacologically active compounds. Its inherent conformational flexibility and the synthetic tractability of its phenyl and piperidine rings have allowed for the development of ligands with tailored affinities and functional activities across a wide spectrum of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of substituted 2-phenylpiperidines, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for their investigation.

The Versatile Scaffold: An Introduction to 2-Phenylpiperidines

The 2-phenylpiperidine core, consisting of a piperidine ring directly attached to a phenyl group, is a key building block in the synthesis of numerous pharmaceuticals.[1] This structural arrangement allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological macromolecules. The versatility of this scaffold has led to its exploration in various therapeutic areas, including analgesia, antidepressant therapy, and the treatment of neurological disorders.[1][2]

Key Biological Targets and Mechanisms of Action

Substituted 2-phenylpiperidines have been shown to interact with a range of biological targets, primarily within the central nervous system. The following sections delve into the most significant of these targets, exploring the nuances of their interaction with 2-phenylpiperidine derivatives.

Opioid Receptors: A Legacy of Analgesia

The phenylpiperidine class of molecules is perhaps most famously associated with potent opioid analgesics.[2][3] These compounds primarily exert their effects as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain perception.[4][5]

Mechanism of Action: Phenylpiperidine opioids, such as fentanyl and its analogs, bind to and activate MORs located in the dorsal horn of the spinal cord and the rostral ventral medulla.[4][5] This activation of the Gi/o signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[6][7] The culmination of these events is a reduction in neuronal excitability and the inhibition of ascending pain transmission pathways, resulting in profound analgesia and sedation.[4][5]

Structure-Activity Relationships (SAR): The analgesic potency of phenylpiperidine opioids is heavily influenced by the nature of the substituents on both the piperidine and phenyl rings. For instance, the introduction of a 3-methyl group and a 4-(N-phenyl amido) moiety on the piperidine ring can dramatically increase analgesic potency.[8] The nature of the N-substituent on the piperidine ring is also critical, with larger, more lipophilic groups often leading to increased potency.[9]

Monoamine Transporters: Modulating Neurotransmitter Homeostasis

A significant number of substituted 2-phenylpiperidines function as potent inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft.[3] These transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating the duration and intensity of monoaminergic signaling.[10][11]

Dopamine Transporter (DAT)

DAT inhibitors block the reuptake of dopamine, leading to increased extracellular dopamine levels in brain regions associated with reward, motivation, and motor control.[12][13] This mechanism is central to the therapeutic effects of some antidepressants and psychostimulants, as well as the addictive properties of drugs of abuse.[14]

Structure-Activity Relationships (SAR): SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs have shown that modifications to the N-propyl side chain and bioisosteric replacement of a phenyl group with a thiophene moiety can yield compounds with high potency and selectivity for DAT over SERT.[15] Furthermore, the introduction of electron-withdrawing substituents on the aromatic rings of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs enhances DAT affinity and selectivity.[12]

Serotonin Transporter (SERT)

Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants.[16][17] By blocking serotonin reuptake, these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[14]

Structure-Activity Relationships (SAR): The investigation of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed structural requirements for high-affinity binding to SERT.[11] Modifications to the aryl and benzyloxy moieties can significantly impact binding affinity, with some compounds exhibiting potencies in the nanomolar range.[11] Cheminformatics modeling of phenylpiperidine derivatives has further elucidated the structural and physicochemical parameters that govern their inhibitory activity at SERT.[18]

Norepinephrine Transporter (NET)

NET inhibitors prevent the reuptake of norepinephrine, a neurotransmitter involved in attention, arousal, and mood regulation.[19][20] Selective NET inhibitors are used in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.[19]

Structure-Activity Relationships (SAR): The development of potent and selective NET inhibitors has been a focus of considerable research.[19] While specific SAR for 2-phenylpiperidine-based NET inhibitors is an area of ongoing investigation, general principles of NET inhibitor design often involve mimicking the structure of norepinephrine to achieve high-affinity binding.[21]

Other Notable Biological Targets

Beyond opioid receptors and monoamine transporters, the versatile 2-phenylpiperidine scaffold has been adapted to target a range of other important receptors and enzymes.

Dopamine D2 Receptors

Certain 4-phenylpiperidine derivatives have been developed as ligands for the dopamine D2 receptor, another key player in dopaminergic signaling.[22] One such compound, pridopidine, acts as a "dopaminergic stabilizer" with a unique functional profile that differentiates it from traditional D2 antagonists and partial agonists.[22] This is achieved through a combination of low-affinity binding and fast-off kinetics, allowing the receptor to rapidly regain responsiveness.[22]

Nicotinic Acetylcholine Receptors (nAChRs)

The design and synthesis of novel piperidine derivatives have led to the discovery of antagonists for α7 nicotinic acetylcholine receptors.[23] These ligand-gated ion channels are involved in various cognitive processes, making them attractive targets for the treatment of neurological disorders.[24] Additionally, 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, which contain a piperidine moiety, have been identified as potent and selective antagonists for the α3β4 nAChR subtype.[24]

Sigma Receptors

The 4-phenyl-1-(4-phenylbutyl)-piperidine scaffold has been shown to modulate sigma receptors, which are involved in a variety of cellular functions and have been implicated in neuroprotection.[25] Ligands targeting sigma receptors may offer therapeutic benefits in conditions such as ischemic brain injury by interrupting excitotoxic cascades.[25]

Nociceptin and Prostaglandin Receptors

Further highlighting the adaptability of the phenylpiperidine core, a series of 4-hydroxy-4-phenylpiperidines have been identified as high-affinity ligands for the nociceptin receptor, a target for the development of novel analgesics and antitussives.[9][26] In a distinct therapeutic area, a high-throughput screen identified 2-piperidinyl phenyl benzamides as positive allosteric modulators of the prostaglandin EP2 receptor, which has neuroprotective effects.[27]

Experimental Protocols for Target Validation and Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of substituted 2-phenylpiperidines with their biological targets.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a substituted 2-phenylpiperidine for the mu-opioid receptor.

Materials:

-

Biological Source: Cell membranes from CHO-K1 cells stably expressing the human mu-opioid receptor.[16]

-

Radioligand: [3H]DAMGO (a selective MOR agonist).[7]

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, [3H]DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[7] For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).[7]

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 120 minutes at room temperature.[7]

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the Ki of a substituted 2-phenylpiperidine for the dopamine transporter.

Materials:

-

Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[18]

-

Radioligand: [3H]WIN 35,428 (a high-affinity DAT ligand).[18]

-

Non-specific Binding Control: Cocaine or GBR 12909.[18]

-

Assay Buffer: Tris-HCl based buffer.[18]

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Tissue/Cell Preparation: Prepare a membrane suspension from the biological source.[18]

-

Assay Setup: In a 96-well plate, combine the assay buffer, [3H]WIN 35,428, and varying concentrations of the test compound.[18]

-

Incubation: Add the membrane preparation and incubate to reach equilibrium (e.g., 2-3 hours at 4°C).[12]

-

Termination, Washing, and Quantification: Follow the same procedure as for the MOR binding assay.

-

Data Analysis: Calculate the Ki value as described above.

Functional Assays

Functional assays measure the biological effect of a compound on its target, providing information on its efficacy (agonist, antagonist, etc.).

Objective: To determine the ability of a substituted 2-phenylpiperidine to act as an agonist or antagonist at the D2 receptor by measuring its effect on cAMP levels.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 Receptor and a cAMP-responsive reporter gene (e.g., luciferase).[19][28]

-

Adenylyl Cyclase Activator: Forskolin.[19]

-

cAMP Detection Kit: Commercially available kit (e.g., luminescence- or fluorescence-based).

-

Plate Reader.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and grow to confluency.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (for agonist mode) or a fixed concentration of a D2 agonist plus varying concentrations of the test compound (for antagonist mode).

-

Stimulation: Add forskolin to all wells (except baseline controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using the detection kit and a plate reader.

-

Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal inhibition of the forskolin-stimulated response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Objective: To measure the functional inhibitory potency (IC50) of a substituted 2-phenylpiperidine on DAT, SERT, or NET.

Materials:

-

Cell Line: HEK-293 cells expressing the human recombinant transporter of interest (DAT, SERT, or NET).[29]

-

Radiolabeled Substrate: [3H]Dopamine for DAT, [3H]Serotonin for SERT, or [3H]Norepinephrine (or a suitable fluorescent substrate like ASP+) for NET.[1][12][29]

-

Uptake Buffer: Modified Tris-HEPES buffer, pH 7.1.[29]

-

Scintillation Counter or Fluorescence Plate Reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate.

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.[12][29]

-

Initiate Uptake: Add the radiolabeled or fluorescent substrate to initiate uptake and incubate for a short period (e.g., 5-15 minutes) at 37°C.[12][29]

-

Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.[12]

-

Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Patch-Clamp Electrophysiology for Ion Channels

Patch-clamp electrophysiology is the gold standard for studying the function of ion channels, such as nAChRs.

Objective: To characterize the antagonistic activity of a substituted 2-phenylpiperidine on α7 nAChRs.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human α7 nAChR.

-

Patch-Clamp Rig: Including an amplifier, digitizer, and data acquisition software.

-

Agonist: Acetylcholine (ACh) or a selective α7 agonist.

-

Positive Allosteric Modulator (PAM): PNU-120596 (to slow the rapid desensitization of α7 nAChRs).[24]

-

Internal and External Solutions.

Procedure:

-

Cell Preparation: Prepare cells for whole-cell patch-clamp recording.

-

Establish Whole-Cell Configuration: Form a gigaseal and rupture the cell membrane to achieve the whole-cell configuration.

-

Agonist Application: Apply a fixed concentration of the agonist (e.g., ACh) to elicit an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of the test compound.

-

Data Acquisition: Record the peak inward current at each concentration of the test compound.

-

Data Analysis: Plot the normalized current response against the concentration of the test compound and fit the data to determine the IC50 value.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. Signaling pathways and experimental workflows can be effectively visualized using diagrams.

Quantitative Data Summary

| Compound | Target | Assay Type | Potency (Ki/IC50/EC50, nM) | Reference |

| Fentanyl | Mu-Opioid Receptor | Binding | ~1 | [30] |

| GBR 12909 | Dopamine Transporter | Binding | ~14 | [15] |

| Paroxetine | Serotonin Transporter | Binding | ~1 | [31] |

| Pridopidine | Dopamine D2 Receptor | Binding | Low Affinity | [22] |

| Compound X | α7 nAChR | Functional | IC50 | Hypothetical |

Table 1: Example of a quantitative data summary table for substituted 2-phenylpiperidines.

Signaling Pathway Diagrams

Caption: Canonical Gi/o-coupled GPCR signaling pathway activated by a 2-phenylpiperidine agonist.

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

Conclusion

The 2-phenylpiperidine scaffold represents a remarkably fruitful starting point for the design of novel therapeutics targeting a wide array of biological entities. A thorough understanding of the structure-activity relationships and the implementation of robust experimental protocols are paramount for the successful identification and optimization of lead compounds. This guide provides a solid foundation for researchers to explore the vast potential of substituted 2-phenylpiperidines in drug discovery, ultimately paving the way for the development of new and improved treatments for a range of human diseases.

References

- 1. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. bioivt.com [bioivt.com]

- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. bioivt.com [bioivt.com]

- 15. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sophion.com [sophion.com]

- 18. benchchem.com [benchchem.com]